![molecular formula C32H26O6 B13988181 Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate CAS No. 5169-74-4](/img/structure/B13988181.png)
Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is a chemical compound that features two biphenyl groups connected by a succinate linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate typically involves the reaction of biphenyl derivatives with succinic anhydride under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate can undergo various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols .
Applications De Recherche Scientifique
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-carboxyphenyl) succinate: Similar in structure but with carboxylic acid groups instead of oxoethyl groups.
Biphenyl dimethyl dicarboxylate: Features dimethyl ester groups instead of oxoethyl groups.
Uniqueness
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is unique due to its specific ester linkage and the presence of oxoethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
5169-74-4 |
|---|---|
Formule moléculaire |
C32H26O6 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate |
InChI |
InChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2 |
Clé InChI |
YTPMLOPTIJUJTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


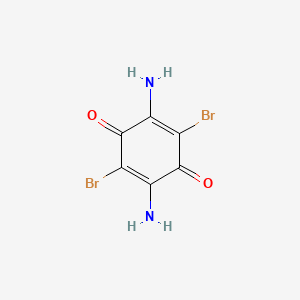
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
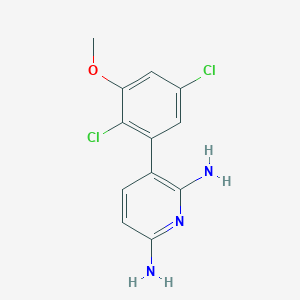

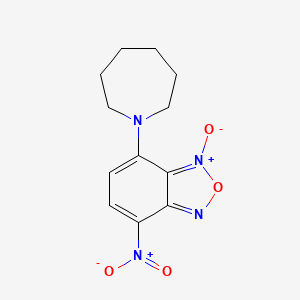

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
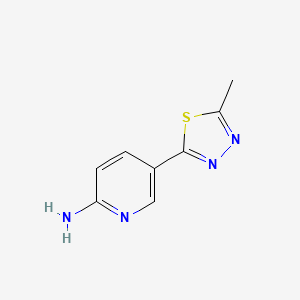
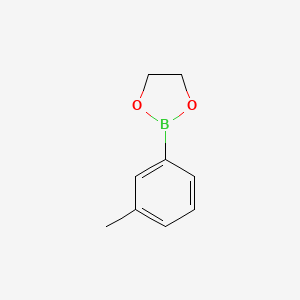
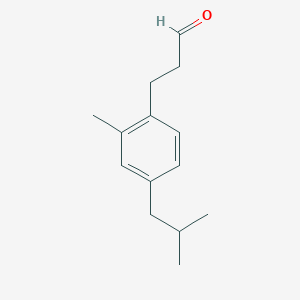
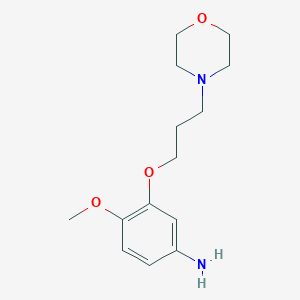
![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
